

Spectroscopic Profile of Thieno[2,3-c]pyridine: A Technical Guide

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Compound of Interest

Compound Name: **Thieno[2,3-c]pyridine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **Thieno[2,3-c]pyridine**. Due to the limited availability of complete, publicly accessible spectroscopic data for the unsubstituted parent compound, this document presents the available mass spectrometry data for **Thieno[2,3-c]pyridine** and supplements it with representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) data from simple derivatives. This approach aims to provide valuable insights into the core spectroscopic features of the **Thieno[2,3-c]pyridine** ring system for researchers and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Thieno[2,3-c]pyridine** and its derivatives.

Mass Spectrometry (MS) of Unsubstituted Thieno[2,3-c]pyridine

The mass spectrum of the parent **Thieno[2,3-c]pyridine** is characterized by its molecular ion peak, which confirms the compound's molecular weight.

Parameter	Value	Source
Molecular Formula	C ₇ H ₅ NS	PubChem
Molecular Weight	135.19 g/mol	PubChem
Exact Mass	135.01427034 Da	PubChem
Major Peaks (m/z)		
135	M ⁺	PubChem
108	[M-HCN] ⁺	PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete, authenticated ¹H and ¹³C NMR data for the unsubstituted **Thieno[2,3-c]pyridine** are not readily available in the public domain. Therefore, representative data from simple substituted derivatives are presented below to illustrate the expected chemical shifts and coupling patterns of the core ring structure.

¹H NMR Data of a 7-(Substituted methyl)thieno[2,3-c]pyridine Derivative

Note: The following data is for a derivative and chemical shifts will vary depending on the substituent.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.4 - 7.6	d	~5.0
H-3	7.2 - 7.4	d	~5.0
H-4	8.5 - 8.7	d	~6.0
H-5	7.6 - 7.8	d	~6.0
CH ₂ (substituent)	4.5 - 4.7	s	-

¹³C NMR Data of a 7-(Substituted methyl)thieno[2,3-c]pyridine Derivative

Note: The following data is for a derivative and chemical shifts will vary depending on the substituent.

Carbon	Chemical Shift (δ , ppm)
C-2	122 - 124
C-3	126 - 128
C-3a	130 - 132
C-4	148 - 150
C-5	118 - 120
C-7a	150 - 152
C-7	145 - 147
CH ₂ (substituent)	50 - 55

Infrared (IR) Spectroscopy

Similar to the NMR data, a definitive IR spectrum for the unsubstituted **Thieno[2,3-c]pyridine** is not readily available. The table below lists the characteristic absorption bands observed for a substituted **Thieno[2,3-c]pyridine** derivative.

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
Aromatic C-H	Stretching	3100 - 3000
C=C / C=N	Stretching	1600 - 1450
C-S	Stretching	700 - 600

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- Sample Preparation: Approximately 5-10 mg of the **Thieno[2,3-c]pyridine** sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

- Sample Preparation (Solid Sample):
 - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is

acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

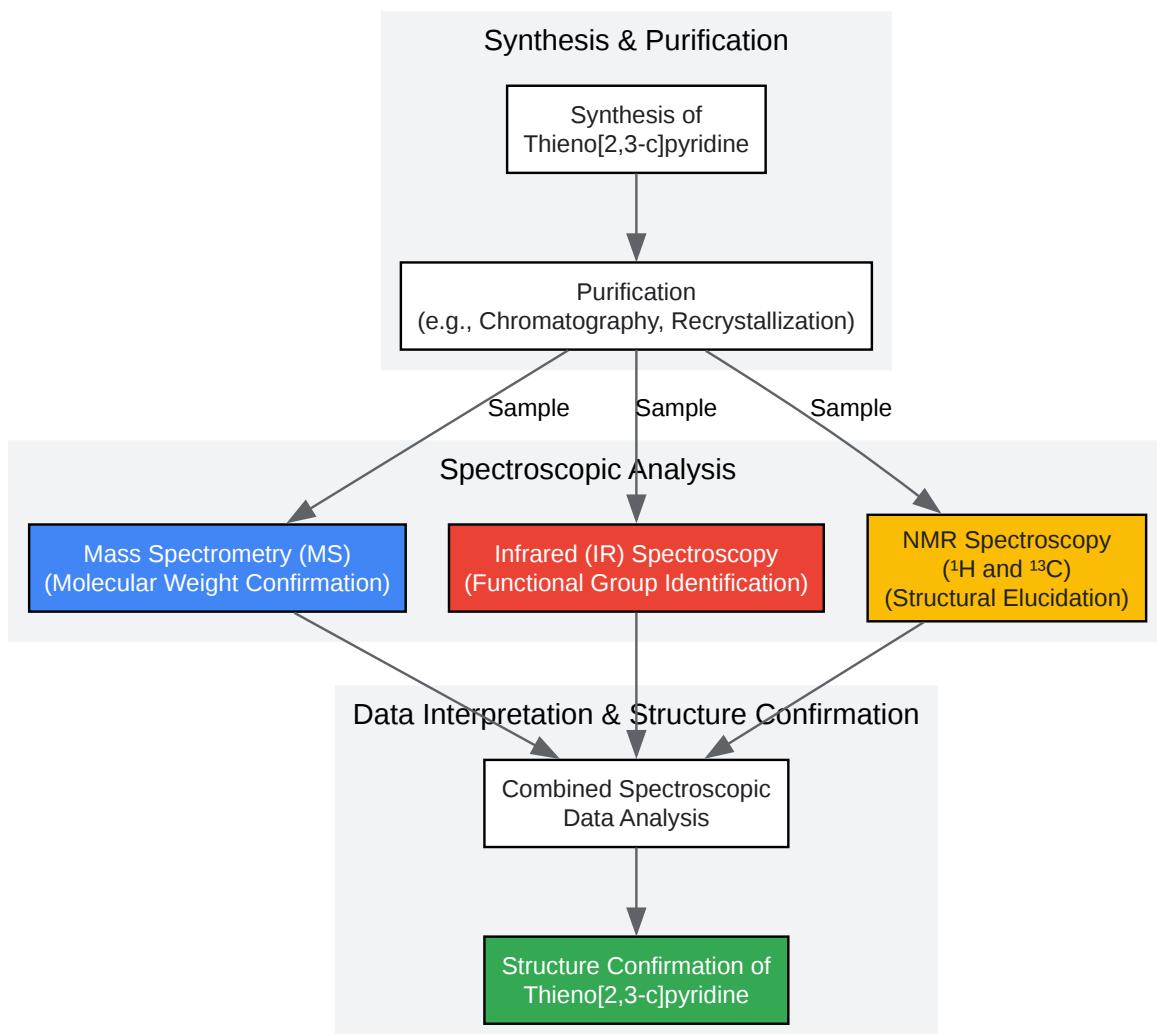
Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph. The separated components are then introduced into the mass spectrometer.
 - Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.
- Ionization:
 - Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged sample molecules.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **Thieno[2,3-c]pyridine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **Thieno[2,3-c]pyridine**.

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